![molecular formula C16H25BO4 B2596910 2-[4-(2-Ethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2096997-06-5](/img/structure/B2596910.png)
2-[4-(2-Ethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
The compound “2-[4-(2-Ethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester with an ethoxyethoxy group attached to the phenyl ring . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The compound contains a phenyl ring, an ethoxyethoxy group, and a tetramethyl-1,3,2-dioxaborolane group . The presence of these groups can influence the compound’s reactivity and physical properties.Chemical Reactions Analysis
As a boronic ester, this compound could potentially participate in Suzuki-Miyaura cross-coupling reactions . The ethoxyethoxy group might also undergo reactions typical of ethers, such as cleavage under acidic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the ethoxyethoxy group might increase the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
In the realm of synthesis, 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes have been crafted, showcasing inhibitory activity against serine proteases such as thrombin. Notably, these compounds exhibit minimal S–B coordination and weak N–B coordination (Spencer et al., 2002). Moreover, the molecular structure of a related compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, has been elucidated through a meticulous single-crystal X-ray diffraction study, revealing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom (Coombs et al., 2006).
Chemical Sensing and Fluorescent Probing
A novel application has been the design and synthesis of a 4-substituted pyrene derivative, with the compound serving as a sensitive and selective fluorescent probe for hydrogen peroxide (H2O2) detection in living cells. This derivative demonstrates a substantial Stokes shift and has been proven successful for in vivo H2O2 detection (Nie et al., 2020).
Polymerization and Material Science
The compound has been utilized in catalyst-transfer Suzuki-Miyaura coupling polymerization, facilitating the formation of poly(3-hexylthiophene) with high regioregularity and narrow molecular weight distribution. The resulting material bears potential in electronic and optoelectronic devices (Yokozawa et al., 2011). The reaction mechanism of a similar Suzuki–Miyaura rhodium‐catalyzed hydroarylation has been explored using DFT calculations, confirming its effectiveness and suggesting broader applicability in organoboron chemistry (Martínez et al., 2015).
Future Directions
properties
IUPAC Name |
2-[4-(2-ethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO4/c1-6-18-11-12-19-14-9-7-13(8-10-14)17-20-15(2,3)16(4,5)21-17/h7-10H,6,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGBAMYOZLYRTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Ethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
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